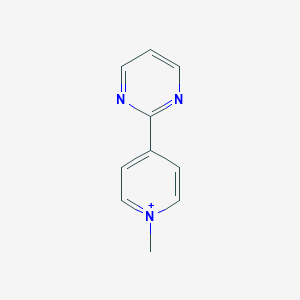

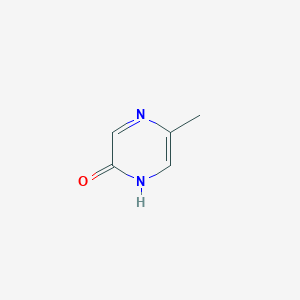

![molecular formula C7H9NO3 B048378 (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 112283-40-6](/img/structure/B48378.png)

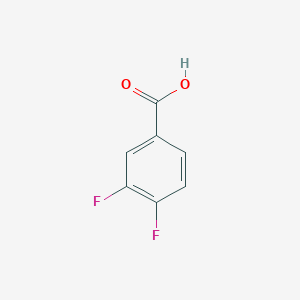

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as cephalexin, is a first-generation cephalosporin antibiotic that is commonly used to treat bacterial infections. It was first synthesized in 1967 by the British company GlaxoSmithKline and has since become one of the most widely prescribed antibiotics in the world.

作用机制

Cephalexin works by inhibiting the synthesis of bacterial cell walls. It does this by binding to specific enzymes (penicillin-binding proteins) that are involved in the construction of the cell wall. This leads to the disruption of the cell wall and ultimately the death of the bacterial cell.

生化和生理效应

Cephalexin is generally well-tolerated by patients and has a low incidence of side effects. However, it can cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea, in some patients. It can also cause allergic reactions in some individuals, particularly those who are allergic to penicillin.

实验室实验的优点和局限性

Cephalexin is commonly used in microbiology laboratories to select for bacteria that have acquired plasmids with antibiotic resistance genes. It is also used in cell culture experiments to prevent bacterial contamination. However, (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has limitations in that it is only effective against certain types of bacteria and can be easily overcome by bacterial resistance mechanisms.

未来方向

There are several areas of future research that could be explored with regards to (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. One area of interest is the development of new cephalosporin antibiotics that are effective against antibiotic-resistant bacteria. Another area of interest is the study of the mechanisms of bacterial resistance to cephalosporins, which could lead to the development of new strategies for combating antibiotic resistance. Finally, the use of (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in combination with other antibiotics or with non-antibiotic compounds could be explored as a way to enhance its antibacterial activity and reduce the development of resistance.

合成方法

Cephalexin is synthesized from 7-aminocephalosporanic acid (7-ACA), which is obtained from fermentation of the fungus Cephalosporium acremonium. The 7-ACA is then chemically modified to produce (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The synthesis process involves several steps, including acylation, deacylation, and cyclization, and requires the use of various chemical reagents and catalysts.

科学研究应用

Cephalexin has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including those caused by Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been used in veterinary medicine to treat infections in animals.

属性

CAS 编号 |

112283-40-6 |

|---|---|

产品名称 |

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

分子式 |

C7H9NO3 |

分子量 |

155.15 g/mol |

IUPAC 名称 |

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5-/m1/s1 |

InChI 键 |

RJPDELAUUYAFTQ-RFZPGFLSSA-N |

手性 SMILES |

C1C[C@@H](N2[C@H]1CC2=O)C(=O)O |

SMILES |

C1CC(N2C1CC2=O)C(=O)O |

规范 SMILES |

C1CC(N2C1CC2=O)C(=O)O |

同义词 |

1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,(2R,5R)-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

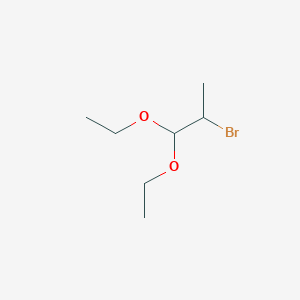

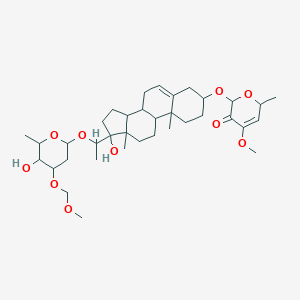

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)

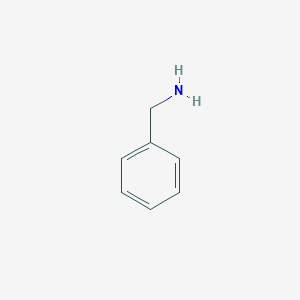

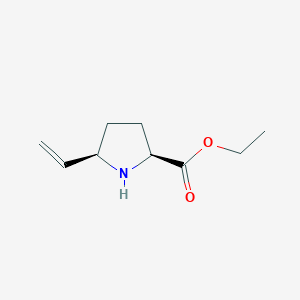

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)